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Compound Name:
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Cat. No.: B1373554 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxy-5-
nitropyridine

Introduction
3-Bromo-4-methoxy-5-nitropyridine is a polysubstituted heterocyclic compound with the

chemical formula C₆H₅BrN₂O₃.[1] As a pyridine derivative, it belongs to a class of compounds

of significant interest in medicinal chemistry and materials science. The precise arrangement of

its functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine

core dictates its chemical reactivity, physical properties, and potential biological activity.

Therefore, unambiguous confirmation of its structure is a critical prerequisite for any research

or development application.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of

3-bromo-4-methoxy-5-nitropyridine (CAS No: 31872-76-1).[2][3] It is designed for

researchers and drug development professionals, moving beyond simple data reporting to

explain the causal logic behind experimental choices and data interpretation. The workflow

presented here is a self-validating system, where converging evidence from multiple

independent analytical techniques provides the highest degree of confidence in the final

structural assignment.
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The confirmation of a chemical structure is not a linear process but an integrated workflow.

Each analytical technique provides a unique piece of the puzzle. Mass spectrometry gives the

molecular weight and elemental composition, infrared spectroscopy identifies the functional

groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity.

For a crystalline solid, X-ray crystallography offers the ultimate, unambiguous confirmation.
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Caption: Integrated workflow for the structure elucidation of 3-bromo-4-methoxy-5-
nitropyridine.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first essential step. Its primary purpose is to

determine the molecular weight of the compound and to gain clues about its elemental
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composition, particularly the presence of elements with characteristic isotopic patterns, such as

bromine.

Expected Data & Interpretation: The molecular formula C₆H₅BrN₂O₃ corresponds to a

molecular weight of approximately 233.02 g/mol .[1] A key feature to look for is the isotopic

signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural

abundance.[4][5] This results in two molecular ion peaks in the mass spectrum: one for the

molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2)⁺, separated

by 2 m/z units and having almost equal intensity. This pattern is a definitive indicator of the

presence of a single bromine atom.

Table 1: Predicted Mass Spectrometry Data

Feature Expected m/z Rationale

Molecular Ion (M⁺) ~233 C₆H₅⁷⁹BrN₂O₃

Isotope Peak (M+2)⁺ ~235 C₆H₅⁸¹BrN₂O₃

Relative Intensity ~1:1
Natural abundance of ⁷⁹Br and

⁸¹Br isotopes.[4][5]

| Common Fragments | M-15, M-30, M-46, M-79/81 | Loss of •CH₃, •NO, •NO₂, and •Br

respectively. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass

spectrometer for high mass accuracy.

Ionization Mode: Run in positive ion mode to generate the [M+H]⁺ adduct.

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.calpaclab.com/3-bromo-4-methoxy-5-nitropyridine-98-purity-c6h5brn2o3-25-grams/aab-aa00cknl-25g
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Courses/Providence_College/CHM_331_Advanced_Analytical_Chemistry_1/16%3A_Molecular_Mass_Spectrometry/16.09%3A_Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Courses/Providence_College/CHM_331_Advanced_Analytical_Chemistry_1/16%3A_Molecular_Mass_Spectrometry/16.09%3A_Organic_Compounds_Containing_Halogen_Atoms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical

mass calculated for C₆H₅BrN₂O₃. The high resolution will allow for confirmation of the

elemental composition. Verify the M⁺ / (M+2)⁺ isotopic pattern.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to

identify the functional groups present in a molecule by probing their vibrational frequencies. For

3-bromo-4-methoxy-5-nitropyridine, we expect to see characteristic absorptions for the nitro

group, the ether linkage, and the aromatic pyridine ring.

Expected Data & Interpretation: The IR spectrum will be dominated by very strong absorptions

from the nitro group. The aromatic C-O stretch of the methoxy group and various vibrations

from the substituted pyridine ring will also be present.

Table 2: Predicted Infrared Absorption Frequencies

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Nitro (NO₂)
Asymmetric
Stretch

1550–1475 Strong

Nitro (NO₂) Symmetric Stretch 1360–1290 Strong

Aromatic Ether C-O Stretch
1275–1200 (asym) &

1075-1020 (sym)
Strong

Pyridine Ring C=N, C=C Stretches 1600–1450 Medium-Variable

Aromatic C-H C-H Stretch 3100–3000 Weak-Medium

| Methyl (CH₃) | C-H Stretch | 2950–2850 | Weak-Medium |

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is highly indicative of

an aromatic nitro compound.[6][7][8] The C-O stretching of the methoxy group is also a key

diagnostic peak.[9]
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Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium).

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract

atmospheric (CO₂, H₂O) contributions.

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact

between the sample and the crystal.

Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding

16 or 32 scans to improve the signal-to-noise ratio.

Analysis: Identify and label the major absorption bands and correlate them with the expected

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise

carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D

(COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and

carbon and to piece together the molecular structure.[10]

Expected Data & Interpretation: ¹H NMR The structure has two distinct aromatic protons and

one methoxy group.

Aromatic Protons (H-2, H-6): The pyridine ring has two protons at positions 2 and 6. Due to

the asymmetric substitution, they are in different chemical environments. The strong

electron-withdrawing effect of the adjacent nitrogen and the nitro group will shift these

protons significantly downfield. They are expected to appear as two distinct singlets, as they

lack adjacent proton neighbors for typical ortho, meta, or para coupling.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will

appear as a sharp singlet. Its chemical shift will be influenced by the attachment to the

aromatic ring.
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Expected Data & Interpretation: ¹³C NMR The molecule has 6 unique carbon atoms.

Pyridine Ring Carbons: Five carbons are part of the aromatic ring. Their chemical shifts will

be spread over a wide range, influenced by the attached substituents. The carbons directly

bonded to the electronegative nitrogen, bromine, and oxygen atoms (C-2, C-3, C-4, C-6) will

have distinct shifts. The carbon bearing the nitro group (C-5) will also be significantly

affected.

Methoxy Carbon (-OCH₃): One aliphatic carbon from the methoxy group will appear in the

typical ether region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom
Predicted ¹H
Shift (δ, ppm)

Predicted ¹³C
Shift (δ, ppm)

Rationale

2 CH ~8.5 - 9.0 ~150 - 155
Deshielded by
adjacent ring
nitrogen.

3 C-Br - ~110 - 115

Shielded by

methoxy,

deshielded by

bromine.

4 C-OCH₃ - ~155 - 160

Deshielded by

electronegative

oxygen.

5 C-NO₂ - ~135 - 140

Affected by

electron-

withdrawing nitro

group.

6 CH ~8.8 - 9.2 ~145 - 150

Deshielded by

adjacent ring

nitrogen and

nitro group.
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| - | -OCH₃ | ~4.0 - 4.2 | ~55 - 60 | Typical range for an aryl methyl ether.[9] |

Confirming Connectivity with 2D NMR: While 1D NMR provides the list of parts, 2D NMR

shows how they are connected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with the carbon it is directly attached to. It will definitively link the aromatic proton signals to

their corresponding carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the

full structure, especially the quaternary (non-protonated) carbons. It shows correlations

between protons and carbons that are two or three bonds away.
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Caption: Key expected HMBC correlations for structural confirmation.

Protocol: Comprehensive NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock

onto the deuterium signal and shim the magnetic field to achieve optimal resolution.

1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer

acquisition time depending on sample concentration.

2D HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence to obtain

one-bond ¹H-¹³C correlations.

2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence, optimized

for a long-range coupling constant of ~8 Hz, to obtain multiple-bond correlations.[10]

Data Processing & Analysis: Process all spectra using appropriate software (e.g.,

MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to build the

molecular framework, assigning all proton and carbon signals.

Single-Crystal X-ray Diffraction
Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction

is the gold standard for structure elucidation. It provides an unambiguous three-dimensional

map of electron density, from which the precise positions of all atoms (except hydrogen,

typically) can be determined, confirming not only connectivity but also bond lengths and angles.

Protocol: X-ray Crystallography

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often

the most challenging step and may require screening various solvents and crystallization

techniques (e.g., slow evaporation, vapor diffusion).[11][12]

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a

goniometer head.
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Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Cool the crystal in

a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.[11] Collect

diffraction data as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods or Patterson methods to get an initial

model. Refine this model against the experimental data to determine the final atomic

positions, bond lengths, and angles.

Validation: The final refined structure is validated using established crystallographic metrics

(e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion
The structural elucidation of 3-bromo-4-methoxy-5-nitropyridine is achieved through a

systematic and integrated analytical workflow. Mass spectrometry confirms the molecular

formula and the presence of bromine. IR spectroscopy validates the key functional groups. A

full suite of 1D and 2D NMR experiments establishes the definitive carbon-hydrogen framework

and atomic connectivity. Finally, single-crystal X-ray diffraction, if achievable, provides the

ultimate and unambiguous proof of the structure. By correlating the data from each of these

techniques, researchers can have the highest level of confidence in the identity and purity of

the compound, enabling its effective use in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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